3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its anti-tumor and antibacterial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds share a similar core structure but contain a sulfur atom in place of the oxygen atom in the benzofuran ring.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their wide range of biological activities, including antiviral and anticancer properties.
Benzimidazole derivatives: These compounds contain a fused benzene and imidazole ring and are used in various pharmaceutical applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methoxyphenylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-13-8-10-14(11-9-13)27-12-4-7-17(23)22-18-15-5-2-3-6-16(15)26-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWNHCDOYYDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.